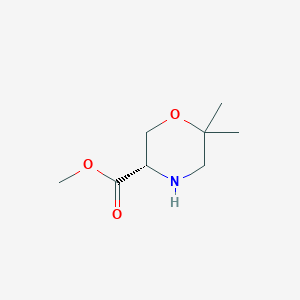

(S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (3S)-6,6-dimethylmorpholine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2)5-9-6(4-12-8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOMIOFBGFGDHW-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CO1)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN[C@@H](CO1)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693475 | |

| Record name | Methyl (3S)-6,6-dimethylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947729-86-4 | |

| Record name | Methyl (3S)-6,6-dimethyl-3-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947729-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3S)-6,6-dimethylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate chemical properties

An In-Depth Technical Guide to (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate: Properties, Synthesis, and Applications

Executive Summary

This compound is a chiral heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. As a functionalized morpholine derivative, it serves as a valuable and versatile building block for the synthesis of complex, biologically active molecules. The morpholine scaffold itself is considered a "privileged" structure in medicinal chemistry, frequently employed to enhance the pharmacokinetic profiles of drug candidates, including improved solubility and metabolic stability.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical and spectroscopic properties, a validated synthetic protocol with mechanistic insights, and its potential applications in modern drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

The Morpholine Scaffold: A Position of Privilege in Medicinal Chemistry

The morpholine ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is a cornerstone of contemporary medicinal chemistry.[2] It is often utilized as a bioisosteric replacement for the piperidine ring, a strategic modification that confers several advantageous properties. The inclusion of the oxygen atom reduces the basicity of the nitrogen, which can mitigate off-target effects at physiological pH and improve oral bioavailability.[3] Furthermore, the morpholine ring is generally subject to metabolic degradation pathways that lead to non-toxic metabolites, enhancing the safety profile of drug candidates.[3]

This compound is a particularly noteworthy example of this scaffold. It incorporates three key features that expand its utility:

-

Defined Stereochemistry : The (S)-configuration at the C3 position is critical for enantioselective interactions with chiral biological targets such as enzymes and receptors.

-

Reactive Handle : The methyl ester at C3 provides a versatile functional group for further chemical elaboration, such as amide bond formation or reduction to a primary alcohol.

-

Conformational Restriction : The gem-dimethyl substitution at the C6 position introduces steric bulk that limits the conformational flexibility of the ring, which can be advantageous for locking the molecule into a bioactive conformation and improving binding affinity.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application. This section details the known properties of this compound.

Molecular Structure

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | methyl (3S)-6,6-dimethylmorpholine-3-carboxylate | N/A |

| Molecular Formula | C₈H₁₅NO₃ | [4] |

| Molecular Weight | 173.21 g/mol | Calculated |

| CAS Number | 1255098-56-6 | [5] |

| Monoisotopic Mass | 173.1052 Da | [4] |

| Physical Form | Clear Oil (reported for a precursor) | [6] |

| Predicted XLogP | 0.0 | [4] |

Spectroscopic Profile

Spectroscopic data is essential for structure confirmation and quality control.

-

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides definitive structural information. For the title compound, the following data has been reported:

-

¹H NMR (400 MHz, d-6-DMSO) δ (ppm): 3.71-3.74 (m, 1H), 3.61-3.65 (m, 1H), 3.61 (s, 3H), 3.36 (m, 1H), 2.65 (d, 1H), 2.46 (d, 1H), 1.11 (s, 3H), 1.09 (s, 3H).[6]

-

Interpretation: The singlet at 3.61 ppm corresponds to the three protons of the methyl ester. The singlets at 1.11 and 1.09 ppm are characteristic of the two magnetically non-equivalent methyl groups at the C6 position. The remaining multiplets between 2.46 and 3.74 ppm represent the protons on the morpholine ring.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Predicted Data: For the protonated molecule ([M+H]⁺), the predicted m/z is 174.11248.[4] The fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

-

-

-

~3300-3400 cm⁻¹ (N-H stretch)

-

~2850-2960 cm⁻¹ (C-H stretch)

-

~1735-1750 cm⁻¹ (C=O ester stretch)

-

~1100-1150 cm⁻¹ (C-O-C ether stretch)

-

Synthesis and Stereochemical Control

The synthesis of enantiopure morpholines is a non-trivial task that often requires sophisticated strategies to control stereochemistry.[7][8] A robust and scalable synthesis is critical for the compound's use as a pharmaceutical intermediate.

Detailed Synthetic Protocol

A multi-step synthesis for this compound has been described in the patent literature.[6] The protocol highlights a practical approach starting from a protected precursor. The final step involves the removal of a benzyl protecting group from the morpholine nitrogen.

Caption: Workflow for the N-debenzylation to yield the target compound.

Experimental Protocol: N-Debenzylation

The following protocol is adapted from the procedure described in patent WO2008/24692.[6]

-

Reaction Setup: Dissolve (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate in a solvent mixture of methanol (MeOH) and acetic acid.

-

Catalyst Addition: Add Pearlman's catalyst (20 wt. % Palladium hydroxide on carbon) to the solution.

-

Hydrogenation: Place the reaction mixture in a Paar hydrogenation apparatus and pressurize with hydrogen gas to 50 psi.

-

Reaction Monitoring: Maintain the reaction for approximately 35 hours. The original patent notes the addition of a second portion of catalyst after 10 hours to ensure complete conversion.[6]

-

Workup: Once the reaction is complete (as monitored by TLC or LC-MS), carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure (in vacuo) to yield the final product, this compound.

Causality and Experimental Choices

-

Choice of Catalyst: Palladium hydroxide on carbon (Pearlman's catalyst) is a highly effective and widely used catalyst for hydrogenolysis, particularly for the cleavage of benzyl groups from heteroatoms like nitrogen. It is often more efficient and less prone to cause ring reduction than palladium on carbon (Pd/C), making it the authoritative choice for this transformation.

-

Solvent System: The use of methanol provides good solubility for the substrate, while the addition of acetic acid serves a dual purpose. It protonates the basic nitrogen atom, which can prevent catalyst poisoning and facilitate the hydrogenolysis reaction.

-

Purification: Filtration through Celite is a standard and trustworthy method for removing heterogeneous catalysts like Pd(OH)₂/C. Subsequent concentration is often sufficient to provide a product of high purity, as the primary byproduct (toluene from the benzyl group) is volatile.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a chiral scaffold for building more complex drug candidates. Its structural features are directly relevant to addressing key challenges in drug design.

Caption: Logical relationships between the compound's features and its applications.

-

Role as a Chiral Building Block: The compound is an ideal starting point for creating libraries of novel molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common linkage in pharmaceuticals.[9] Alternatively, the ester can be reduced to an alcohol, providing another point for diversification.

-

Potential Therapeutic Areas: While specific drugs derived from this exact molecule are not publicly disclosed, derivatives of the morpholine class have shown significant promise across multiple disease areas.

-

Neuroscience: Morpholine derivatives have been investigated for neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.[1][9]

-

Oncology: The morpholine ring is a key component in several kinase inhibitors used in cancer therapy, such as Gefitinib. The scaffold can orient substituents for optimal interaction within enzyme active sites.[1]

-

Antimicrobial Agents: Some studies suggest that compounds derived from the morpholine structure possess antimicrobial activities.[9][10]

-

Conclusion and Future Outlook

This compound represents a highly refined chemical tool for medicinal chemists. It combines the well-established pharmacokinetic advantages of the morpholine scaffold with the stereochemical precision and functional versatility required for modern drug discovery. The synthetic pathway is well-defined, providing reliable access to this valuable intermediate.[6] Future research will likely focus on incorporating this building block into novel molecular designs targeting a wide array of diseases. Its unique combination of features—stereocontrol, conformational restraint, and functional accessibility—ensures its continued relevance in the ongoing quest for safer and more effective medicines.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. PubChemLite - Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride (C8H15NO3) [pubchemlite.lcsb.uni.lu]

- 5. METHYL 6,6-DIMETHYL-MORPHOLINE-3-CARBOXYLATE CAS#: 1255098-56-6 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. banglajol.info [banglajol.info]

- 9. Buy 6,6-Dimethylmorpholine-3-carboxylic acid | 1214213-50-9 [smolecule.com]

- 10. Buy Methyl (3S)-3-methylmorpholine-3-carboxylate [smolecule.com]

An In-depth Technical Guide to (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate, a chiral building block of significant interest in medicinal chemistry. We will delve into its chemical identity, structure, synthesis, and the critical role of the morpholine scaffold in drug design, offering field-proven insights for its application in research and development.

Core Chemical Identity and Structure

This compound is a substituted morpholine derivative featuring a chiral center at the C-3 position and gem-dimethyl substitution at the C-6 position. The morpholine ring, a saturated heterocycle containing both oxygen and nitrogen atoms, is a privileged scaffold in drug discovery. Its presence can impart favorable physicochemical properties to a molecule, such as improved aqueous solubility and metabolic stability, which are crucial for developing effective therapeutics, particularly for central nervous system (CNS) targets.

The gem-dimethyl group at the C-6 position can introduce conformational rigidity and act as a "magic methyl" group, a concept in medicinal chemistry where the addition of a methyl group can significantly enhance the potency and pharmacokinetic profile of a drug candidate.

Structural Representation:

Caption: 2D Structure of this compound.

CAS Number and Nomenclature

There is some ambiguity in the publicly available information regarding a specific CAS number for the free base of the (S)-enantiomer. The following CAS numbers are associated with this structure and its close relatives:

| Compound Name | Stereochemistry | Form | CAS Number |

| Methyl 6,6-dimethyl-morpholine-3-carboxylate | Racemic | Free Base | 1255098-56-6 |

| (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate | (R) | Free Base | 1313278-08-8 |

| Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride | Racemic | HCl Salt | 2344680-75-5 |

| (S)-Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride | (S) | HCl Salt | 2803375-13-3 |

For researchers specifically interested in the (S)-enantiomer as a free base, it is recommended to use the CAS number for the racemate (1255098-56-6) or the hydrochloride salt (2803375-13-3) and explicitly state the desired stereochemistry.

Synthesis and Manufacturing

The synthesis of chiral morpholine derivatives is a critical area of research, as the stereochemistry often dictates the biological activity. A multi-step synthesis for this compound has been described, which is detailed in patent WO2008/24692. The process involves the synthesis of an N-benzylated intermediate followed by a debenzylation step.

Experimental Protocol

The following is a representative synthetic procedure adapted from publicly available resources referencing patent WO2008/24692.

Step 1: Synthesis of (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate

This step involves the reductive amination of a suitable precursor followed by cyclization and purification. A mixture of diastereomers is typically obtained and then subjected to purification to isolate the desired (S)-enantiomer.

Step 2: Debenzylation to Yield (S)-Methyl 6,6-dimethylmorpholine-3-carboxylate [1]

-

The purified (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate is dissolved in a mixture of methanol and acetic acid.

-

Palladium hydroxide on carbon (20 wt. %) is added as a catalyst.

-

The reaction mixture is hydrogenated under pressure (e.g., 50 psi) for an extended period (approximately 35 hours). Additional catalyst may be required to drive the reaction to completion.

-

Upon completion, the reaction mixture is filtered through Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to afford the title compound, this compound.

Synthesis Workflow:

Caption: Key steps in the synthesis of the target compound.

Physicochemical and Spectroscopic Data

Detailed experimental physicochemical data for the free base of the (S)-enantiomer is not widely available in the public domain. The following table summarizes available information, including predicted values for the racemate.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₃ | - |

| Molecular Weight | 173.21 g/mol | - |

| Boiling Point (Predicted) | 217.9 ± 30.0 °C | ChemicalBook |

| Density (Predicted) | 1.021 ± 0.06 g/cm³ | ChemicalBook |

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound.

¹H NMR Data (400 MHz, d-6-DMSO): [1]

-

δ 3.71-3.74 (m, 1H)

-

δ 3.61-3.65 (m, 1H)

-

δ 3.61 (s, 3H)

-

δ 3.36 (m, 1H)

-

δ 2.65 (d, 1H)

-

δ 2.46 (d, 1H)

-

δ 1.11 (s, 3H)

-

δ 1.09 (s, 3H)

The provided ¹H NMR data is consistent with the structure of this compound. The singlet at 3.61 ppm corresponds to the methyl ester protons. The singlets at 1.11 and 1.09 ppm are indicative of the gem-dimethyl groups at the C-6 position. The multiplets and doublets in the upfield region represent the protons of the morpholine ring.

Applications in Drug Discovery and Development

The morpholine moiety is a versatile scaffold in medicinal chemistry, and its incorporation into drug candidates can offer several advantages. The weak basicity of the nitrogen atom can improve aqueous solubility and allow for salt formation, which is beneficial for formulation. The oxygen atom can act as a hydrogen bond acceptor, contributing to target binding.

Potential Therapeutic Areas:

The morpholine scaffold is found in drugs targeting a variety of diseases, including:

-

Oncology: The PI3K/mTOR signaling pathway, often dysregulated in cancer, is a common target for morpholine-containing inhibitors.

-

Central Nervous System Disorders: The physicochemical properties of morpholines make them well-suited for developing drugs that need to cross the blood-brain barrier.

-

Infectious Diseases: Morpholine derivatives have been explored as antibacterial and antifungal agents.

The unique combination of a chiral center, a gem-dimethyl group, and a reactive ester handle makes this compound a valuable tool for medicinal chemists to generate novel chemical entities with the potential for enhanced biological activity and improved drug-like properties.

Conclusion

This compound is a chiral building block with significant potential in drug discovery and development. While there is some ambiguity regarding its CAS number, a reliable synthetic route has been established. The morpholine scaffold, enhanced by the specific substitutions in this molecule, offers a promising starting point for the design of novel therapeutics with improved physicochemical and pharmacological properties. Further research into the applications of this compound is warranted and is likely to yield valuable insights for the development of next-generation medicines.

References

-

PubChem. (S)-Methyl morpholine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

XD BIOCHEMS. (S)-Methyl6,6-dimethylmorpholine-3-carboxylate hydrochloride. Retrieved from [Link]

-

Espacenet. Patent search. European Patent Office. Retrieved from [Link]

-

PubChemLite. Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride (C8H15NO3). Retrieved from [Link]

Sources

Spectroscopic Characterization of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate: A Technical Guide

This technical guide provides a detailed spectroscopic analysis of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate, a morpholine derivative of interest to researchers and professionals in drug development and chemical synthesis. The morpholine scaffold is a prevalent structural motif in medicinal chemistry, valued for its favorable physicochemical properties and synthetic versatility. A thorough understanding of the spectroscopic signature of this specific chiral building block is paramount for its unambiguous identification, purity assessment, and quality control in research and development settings.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectroscopic output. We will dissect the available experimental Nuclear Magnetic Resonance (NMR) data and provide expert-driven predictions for Infrared (IR) spectroscopy and Mass Spectrometry (MS), grounded in established principles and data from analogous structures.

Molecular Structure and Stereochemistry

This compound is a chiral heterocyclic compound featuring a morpholine ring substituted at the 3- and 6-positions. The stereocenter at the C3 position is in the (S)-configuration. The gem-dimethyl substitution at the C6 position introduces distinct structural constraints that influence the molecule's spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: An Experimental Analysis

Proton NMR data for this compound has been reported. The following table summarizes the experimental data obtained in d-6-DMSO at 400 MHz, as cited from patent literature.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 3.71-3.74 | m | 1H | H-3 | This multiplet corresponds to the proton at the C3 stereocenter, which is coupled to the adjacent protons on C2. Its chemical shift is influenced by the adjacent ester and nitrogen atom. |

| 3.61-3.65 | m | 1H | H-5a or H-2a | This multiplet likely represents one of the axial or equatorial protons on the carbon adjacent to the nitrogen or oxygen. |

| 3.61 | s | 3H | -OCH₃ | The sharp singlet is characteristic of the three equivalent protons of the methyl ester group. |

| 3.36 | m | 1H | H-5b or H-2b | This multiplet corresponds to the other proton on either C5 or C2. |

| 2.65 | d | 1H | H-2a or H-5a | The doublet represents a proton on a carbon adjacent to a stereocenter. |

| 2.46 | d | 1H | H-2b or H-5b | This doublet corresponds to the geminal proton of the aforementioned signal. |

| 1.11 | s | 3H | -CH₃ | This singlet is assigned to one of the methyl groups at the C6 position. |

| 1.09 | s | 3H | -CH₃ | The second singlet is assigned to the other methyl group at the C6 position. The slight difference in chemical shift may arise from their different spatial relationship to the rest of the ring. |

Expertise & Experience in Interpretation: The complexity of the multiplets for the morpholine ring protons (H-2, H-3, and H-5) arises from the conformational rigidity of the ring and the various coupling interactions. The gem-dimethyl group at C6 locks the conformation of that end of the ring, influencing the chemical environments of the other ring protons. A definitive assignment of the H-2 and H-5 protons would require advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

¹³C NMR Spectroscopy: A Predictive Analysis

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~170-175 | C=O | The carbonyl carbon of the methyl ester is expected in this downfield region. |

| ~70-75 | C-6 | The quaternary carbon bearing the two methyl groups and adjacent to the oxygen atom will be significantly deshielded. |

| ~65-70 | C-2 | The carbon atom adjacent to the ring oxygen is expected in this region. |

| ~50-55 | -OCH₃ | The methyl carbon of the ester group typically appears in this range. |

| ~50-55 | C-3 | The carbon of the stereocenter, attached to the nitrogen and the ester group, will be in a similar region to the ester's methyl group. |

| ~45-50 | C-5 | The carbon atom adjacent to the ring nitrogen is expected in this range. |

| ~20-25 | -CH₃ (gem-dimethyl) | The two methyl carbons at the C6 position are expected to be in the aliphatic region, with potentially slightly different chemical shifts. |

Trustworthiness of Prediction: These predictions are based on the additive effects of substituents on ¹³C chemical shifts and by comparing with known spectra of compounds like 2,6-dimethylmorpholine and methyl morpholine-3-carboxylate. The actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data for a novel morpholine derivative would involve the following steps:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with analyte peaks.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR for Structural Confirmation:

-

COSY: To establish proton-proton coupling networks and confirm the connectivity of the morpholine ring protons.

-

HSQC: To correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the position of the ester group.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry and the preferred conformation of the morpholine ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Based on the functional groups in this compound, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3300-3400 | N-H stretch | Secondary amine | Medium |

| ~2850-3000 | C-H stretch | Aliphatic (CH, CH₂, CH₃) | Strong |

| ~1735-1750 | C=O stretch | Ester | Strong |

| ~1100-1300 | C-O stretch | Ester and Ether | Strong |

| ~1050-1150 | C-N stretch | Aliphatic amine | Medium |

Expert Rationale: The most prominent peaks will be the strong carbonyl stretch of the ester and the C-H stretching vibrations. The N-H stretch of the secondary amine in the morpholine ring is also a key diagnostic peak. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of signals corresponding to various bending and stretching vibrations, which would be unique to this molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound is 173.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 173.

Proposed Fragmentation Pathway:

A primary fragmentation pathway for morpholine derivatives involves the cleavage of the ring. For the target molecule, key fragmentation patterns could include:

-

Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z = 142.

-

Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment at m/z = 114.

-

Ring cleavage: Alpha-cleavage adjacent to the nitrogen and oxygen atoms is common. For instance, cleavage between C2-C3 and C5-C6 could lead to various smaller fragments.

The following Graphviz diagram illustrates a plausible fragmentation pathway.

Caption: Proposed MS fragmentation of the title compound.

Trustworthiness: This proposed fragmentation is based on established principles of mass spectrometry for esters and cyclic amines. The actual fragmentation pattern can be more complex and would need to be confirmed by experimental data, potentially using high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragments.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation patterns. For less volatile or thermally labile compounds, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred, which often result in a more prominent molecular ion peak.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their m/z ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic data for this compound. By integrating experimental ¹H NMR data with expert-driven predictions for ¹³C NMR, IR, and MS, we have constructed a detailed spectroscopic profile for this important chiral building block. The provided methodologies for data acquisition represent best practices in the field, ensuring the generation of reliable and reproducible data for the characterization of this and similar molecules.

References

-

PubChem. Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride. Retrieved from [Link]

-

NIST WebBook. Morpholine, 2,6-dimethyl-. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Commercial availability and suppliers of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

An In-depth Technical Guide to the Commercial Availability and Strategic Procurement of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate and Its Key Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Chiral Morpholine Scaffolds

The morpholine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties, metabolic stability, and ability to enhance the pharmacological profile of bioactive molecules.[1][2] Its incorporation into drug candidates can improve aqueous solubility, modulate lipophilicity, and provide a flexible yet conformationally constrained ring system that can effectively orient substituents for optimal target engagement.[1] The specific stereochemistry, as in this compound, is of paramount importance, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides an in-depth analysis of the commercial availability of this specific chiral building block and its derivatives, offering practical insights for researchers in the field of drug discovery and development.

Commercial Landscape: Availability of this compound and its Derivatives

Direct commercial availability of this compound as a free base is limited. The compound is predominantly supplied as its hydrochloride salt, which offers enhanced stability and ease of handling compared to the free amine. This is a common practice for amines in chemical supply chains to improve shelf-life and simplify purification processes.

Researchers will more readily find two key derivatives:

-

(S)-Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride

-

(S)-6,6-dimethylmorpholine-3-carboxylic acid hydrochloride

The methyl ester hydrochloride is the most direct precursor to the target compound, while the carboxylic acid hydrochloride provides a strategic entry point for further synthetic modifications, such as amide couplings.

Diagram: Procurement Workflow

Caption: A typical workflow for procuring and preparing the target morpholine building block.

Key Suppliers and Product Specifications

Several chemical suppliers offer the hydrochloride derivatives. Below is a comparative table of prominent vendors. Purity levels are typically high, but it is imperative to request a lot-specific Certificate of Analysis (CoA) to confirm specifications.

| Supplier | Product Name | CAS Number | Typical Purity | Notes |

| Sigma-Aldrich | (S)-6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride | 1313277-24-5 | ≥97% | Available through their partner Ambeed. |

| BLD Pharm | Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride | 2344680-75-5 | ≥95% | Provides access to technical data like NMR and HPLC.[3] |

| XD BIOCHEMS | (S)-Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride | 2803375-13-3 | In Stock | Multiple CAS numbers listed. |

| AChemBlock | Methyl morpholine-3-carboxylate hydrochloride | 1214686-81-3 | 95% | A related, non-dimethylated analogue.[4] |

| Ambeed | Methyl (S)-6,6-dimethylmorpholine-3-carboxylate hydrochloride | 2803375-13-3 | 98% | Global supplier with various pack sizes. |

Quality Control and Analytical Methods

For applications in drug development, rigorous quality control is non-negotiable. The enantiomeric purity is a critical parameter for chiral building blocks.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and assesses for the presence of impurities.

-

High-Performance Liquid Chromatography (HPLC): Determines the chemical purity of the compound.

-

Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of the (S)-enantiomer. This is typically performed using a chiral stationary phase.[5][6]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Researchers should ensure their supplier provides data from these analyses or perform them in-house upon receipt of the material.

Experimental Protocol: Conversion of Hydrochloride Salt to Free Base

For many synthetic applications, the free amine form of this compound is required. The conversion from the hydrochloride salt is a standard and generally high-yielding procedure.

Objective: To prepare the free base of this compound from its hydrochloride salt for use in subsequent chemical reactions.

Materials:

-

(S)-Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a mild inorganic base like potassium carbonate (K₂CO₃)

-

An organic solvent for extraction (e.g., dichloromethane (DCM), ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the (S)-Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride salt in a minimal amount of deionized water in a separatory funnel.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Swirl gently. Continue addition until effervescence ceases and the aqueous layer is basic (test with pH paper, pH > 8). The use of a mild base like sodium bicarbonate is often preferred to stronger bases like NaOH to avoid potential hydrolysis of the methyl ester.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer). The free amine will partition into the organic layer.

-

Washing: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution) to remove residual water and inorganic salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, likely as an oil or low-melting solid.

-

Characterization: Confirm the identity and purity of the resulting free base using NMR and/or MS before proceeding with the next synthetic step.

Diagram: Free Base Conversion Workflow

Caption: Step-by-step process for the conversion of the amine hydrochloride salt to its free base form.

Conclusion and Future Outlook

This compound is a valuable chiral building block for drug discovery, though it is most commonly procured as its hydrochloride salt. Understanding the commercial landscape and mastering the conversion to its free base are essential skills for researchers utilizing this scaffold. The continued exploration of morpholine derivatives in medicinal chemistry suggests that the demand for such well-defined, stereochemically pure intermediates will remain strong.[7] As synthetic methodologies evolve, the direct availability of the free base may increase, but for the present, the strategies outlined in this guide provide a reliable path forward for its use in research and development.

References

-

ResearchGate. (2022). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at: [Link]

-

XD BIOCHEMS. (n.d.). (S)-Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride. Available at: [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

-

American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 3. 2344680-75-5|Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 4. Methyl morpholine-3-carboxylate hydrochloride 95% | CAS: 1214686-81-3 | AChemBlock [achemblock.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. smolecule.com [smolecule.com]

The Evolution of Chiral Morpholine Synthesis: A Technical Guide for the Modern Chemist

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1] The stereochemical configuration of substituents on this heterocyclic core profoundly dictates biological activity, rendering the development of robust asymmetric syntheses a cornerstone of modern drug development. This guide provides a comprehensive overview of the historical discovery and evolution of synthetic strategies to access enantiomerically pure morpholine derivatives. We traverse the landscape from foundational classical resolutions and chiral pool approaches to the advent of sophisticated diastereoselective and state-of-the-art catalytic asymmetric methodologies. Each section is designed to provide not only procedural knowledge but also a deep understanding of the causal-driven advancements in the field, equipping researchers and drug development professionals with the technical and historical context necessary for innovation.

Chapter 1: Foundational Strategies: The Genesis of Chiral Morpholine Synthesis

The journey to obtain enantiomerically pure morpholines began not with direct asymmetric construction, but with the separation and manipulation of pre-existing chirality. These foundational methods, while often lower in efficiency by modern standards, established the critical groundwork for all subsequent innovation.

1.1 Classical Resolution of Racemates

The earliest approach to accessing single-enantiomer compounds was pioneered by Louis Pasteur in 1848 through the manual separation of tartrate crystals.[2] This principle evolved into chemical resolution, a stalwart technique for separating racemic mixtures.[3] The core of this method lies in the reaction of a racemic morpholine (or a precursor) with an enantiomerically pure resolving agent. This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct properties like solubility.[4]

Causality Behind the Method: The formation of diastereomeric salts allows for separation using standard laboratory techniques such as fractional crystallization. For a racemic mixture of a basic morpholine derivative, a chiral acid like tartaric acid or mandelic acid is used. Conversely, an acidic morpholine precursor can be resolved with a chiral base such as brucine or (-)-cinchotoxine.[3][4] Although effective, this method's primary drawback is its theoretical maximum yield of 50% for the desired enantiomer, as the other half of the material must be discarded or recycled through a racemization process.[3]

Workflow: Diastereomeric Salt Resolution

Caption: Workflow for classical resolution via diastereomeric salt formation.

1.2 Chiral Pool Synthesis

A more elegant and atom-economical approach leverages the "chiral pool"—the collection of abundant, inexpensive, and enantiopure building blocks provided by nature.[5] Natural products like amino acids, sugars, and terpenes serve as ideal starting materials, with their inherent chirality being transferred through the synthetic sequence to the final morpholine product.[5][6]

Causality Behind the Method: This strategy obviates the need for a resolution step or an asymmetric catalyst by starting with a molecule whose stereochemistry is already defined. For morpholine synthesis, α-amino acids and their derivatives are particularly valuable.[1][7] The amino and carboxylic acid functionalities provide orthogonal handles for elaboration into the N-heterocycle, while the stereocenter at the α-carbon is retained.[6] Similarly, enantiopure epoxides like glycidol are powerful precursors for building the morpholine core.[8][9]

Representative Protocol: Synthesis from L-Serine Derivative

The synthesis of enantiopure 3-hydroxymethylmorpholines can be achieved starting from Boc-protected serine.[10]

-

Reduction: The carboxylic acid of Boc-L-serine is reduced to the primary alcohol using a mild reducing agent (e.g., borane dimethyl sulfide complex).

-

N-Alkylation: The resulting amino alcohol is N-alkylated with a suitable two-carbon electrophile containing a leaving group (e.g., 2-bromoethanol).

-

Cyclization: Under basic conditions (e.g., NaH), the pendant alcohol undergoes an intramolecular Williamson ether synthesis, displacing a tosylate or other leaving group on the other arm of the molecule to form the morpholine ring.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., TFA or HCl in dioxane) to yield the final chiral morpholine.

Chapter 2: Diastereoselective Strategies: Leveraging Existing Chirality

Building upon the principles of the chiral pool, diastereoselective strategies create new stereocenters under the influence of existing ones within the substrate or a covalently attached chiral auxiliary.

2.1 Substrate-Controlled Synthesis

In this approach, the chirality of the starting material dictates the stereochemical outcome of the ring-forming reaction. A common strategy involves the cyclization of a chiral amino alcohol, where the stereocenter of the starting material directs the formation of a new stereocenter during ring closure. For example, the reaction of an enantiopure epoxide with an amino alcohol generates an amino diol intermediate, which can then be cyclized diastereoselectively.[11] The inherent stereochemistry of the amino diol forces the cyclization to proceed in a way that minimizes steric hindrance, leading to a preferred diastereomer.

2.2 Chiral Auxiliary-Controlled Synthesis

When the starting material is not chiral, a temporary chiral director, known as a chiral auxiliary, can be attached. This auxiliary guides the stereochemistry of a key bond-forming reaction and is subsequently removed. A prime example is the use of pseudoephedrine as a chiral auxiliary to synthesize chiral morpholin-2-ones from arylglyoxals.[12]

Causality Behind the Method: The chiral auxiliary, in this case, pseudoephedrine, reacts with an arylglyoxal to form a hemiaminal intermediate. The stereochemistry of the auxiliary blocks one face of the molecule, forcing the subsequent acid-catalyzed cyclization and dehydration to occur from the less hindered face. This results in the formation of a morpholinone product with high diastereoselectivity. The auxiliary can then be cleaved to reveal the enantiomerically enriched product.

Workflow: Chiral Auxiliary-Mediated Synthesis

Caption: General workflow for a chiral auxiliary-based synthesis.

Chapter 3: The Leap to Catalytic Asymmetry: The Modern Era

The development of catalytic asymmetric methods represents the pinnacle of efficiency in chiral synthesis. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, overcoming the stoichiometric limitations of chiral auxiliaries and the 50% yield cap of classical resolution.[13][14]

3.1 Asymmetric Hydrogenation of Dehydromorpholines

A landmark achievement in modern chiral morpholine synthesis is the transition-metal-catalyzed asymmetric hydrogenation of dehydromorpholine precursors.[15] This method is highly atom-economical and often provides access to 2-substituted chiral morpholines with exceptional levels of enantioselectivity.

Causality Behind the Method: The success of this reaction hinges on the design of a chiral catalyst, typically a rhodium or iridium complex bearing a chiral phosphine ligand. The substrate, a 2-substituted dehydromorpholine, coordinates to the chiral metal center. The geometry of the chiral ligand creates a sterically biased environment, forcing the hydrogen to add to one specific face of the double bond. This directed delivery of hydrogen results in the formation of one enantiomer in significant excess. Ligands with a large "bite angle," such as SKP, have proven particularly effective.[15]

Key Data: Rh-SKP Catalyzed Asymmetric Hydrogenation [15]

| Substrate (R group) | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenyl | >99 | 99 |

| 4-Methoxyphenyl | >99 | 99 |

| 2-Naphthyl | >99 | 98 |

| 2-Thienyl | >99 | 99 |

| Cyclohexyl | >99 | 98 |

Representative Protocol: Asymmetric Hydrogenation [15]

-

Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 and the chiral ligand (e.g., SKP) in a degassed solvent (e.g., DCM) is stirred to form the active catalyst complex.

-

Reaction Setup: The dehydromorpholine substrate is dissolved in the solvent in a high-pressure autoclave. The catalyst solution is then added.

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar H2). The reaction is stirred at a specific temperature (e.g., 25 °C) for a set time (e.g., 12 hours).

-

Workup and Analysis: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the chiral morpholine. The enantiomeric excess is determined by chiral HPLC analysis.

3.2 Tandem Hydroamination and Asymmetric Transfer Hydrogenation

For the synthesis of 3-substituted chiral morpholines, a powerful one-pot, two-step catalytic process has been developed.[16] This tandem reaction sequence combines an initial hydroamination with a subsequent asymmetric transfer hydrogenation.

Causality Behind the Method: The process begins with the hydroamination of an aminoalkyne substrate to form an intermediate unsaturated morpholine. Crucially, a ruthenium catalyst complexed with a chiral diamine ligand (e.g., (S,S)-Ts-DPEN) is then used for the asymmetric transfer hydrogenation of this intermediate. The chirality of the ligand, along with hydrogen-bonding interactions between the substrate's oxygen and the catalyst, directs the reduction of the C=N or C=C bond to afford the 3-substituted morpholine with high enantioselectivity.[16]

Mechanism: Catalytic Cycle for Asymmetric Transfer Hydrogenation

Caption: Simplified catalytic cycle for Ru-catalyzed transfer hydrogenation.

Conclusion and Future Outlook

The synthesis of chiral morpholines has undergone a remarkable transformation, evolving from laborious separations of racemic mixtures to highly efficient and elegant catalytic asymmetric strategies. The journey from classical resolution to chiral pool synthesis demonstrated the power of leveraging nature's stereochemistry. The subsequent development of diastereoselective methods provided greater flexibility, while the modern era of asymmetric catalysis has delivered the atom economy, high selectivity, and scalability required by the pharmaceutical industry.

Future innovations will likely focus on the development of even more sustainable catalysts using earth-abundant metals, further expansion of organocatalytic methods to avoid trace metal contamination, and the application of flow chemistry and biocatalysis to streamline production. As our understanding of asymmetric induction deepens, the ability to synthesize increasingly complex and polysubstituted chiral morpholines will continue to expand, opening new avenues for the discovery of next-generation therapeutics.

References

-

Ciufolini, M. A., & Hermann, C. Y. W. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. The Journal of Organic Chemistry, 69(11), 3793-3796. [Link]

-

Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. [Link]

-

Reddy, L. R., & Kumar, P. B. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry, 9(19), 6726-6731. [Link]

-

Stojiljkovic, U., Meyer, C., Boulay, P., & Borsari, C. (2022). Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks. Synthesis, 54(23), 5129-5136. [Link]

-

Wikipedia contributors. (2023). Chiral pool. Wikipedia, The Free Encyclopedia. [Link]

-

Wang, Z., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(1), 108-113. [Link]

-

Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

-

Papis, M., Loro, C., Penso, M., Broggini, G., & Foschi, F. (2022). Synthesis of morpholino nucleosides starting from enantiopure glycidol. Organic Chemistry Frontiers, 9(11), 2949-2954. [Link]

-

Kumar, V., et al. (2011). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules, 16(12), 10326-10337. [Link]

-

Mulzer, J. (2012). Chiral Pool Synthesis: from α-Amino Acids and Derivatives. Comprehensive Chirality, 2, 122-162. [Link]

-

Papis, M., Loro, C., Penso, M., Broggini, G., & Foschi, F. (2022). Synthesis of morpholino nucleosides starting from enantiopure glycidol. Organic Chemistry Frontiers, 9(11), 2949-2954. [Link]

-

Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley. [Link]

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

-

OrgoSolver. (n.d.). Resolution of Racemic Mixtures. [Link]

-

ResearchGate. (2025). Early history of asymmetric synthesis: Who are the scientists who set up the basic principles and the first experiments?. [Link]

-

Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(13), 2848–2853. [Link]

-

Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(13), 2848–2853. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of morpholines. [Link]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14491-14496. [Link]

-

Preprints.org. (2025). Asymmetric Bio- and Organocatalysis. Historical Aspects and Concepts. [Link]

-

Wikipedia contributors. (2023). Chiral resolution. Wikipedia, The Free Encyclopedia. [Link]

-

Pharmaguideline. (n.d.). Racemic Modification and Resolution of Racemic Mixture. [Link]

-

Chiralpedia. (2024). Understanding the Fundamentals of Asymmetric Synthesis. [Link]

-

Kagan, H. B. (2018). Early history of asymmetric synthesis: who are the scientists who set up the basic principles and the first experiments?. New Journal of Chemistry, 42(9), 6596-6603. [Link]

Sources

- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]

- 5. Chiral pool - Wikipedia [en.wikipedia.org]

- 6. Mulzer Research Group » Chiral Pool Synthesis: from α-Amino Acids and Derivatives [mulzer.univie.ac.at]

- 7. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

- 8. Synthesis of morpholino nucleosides starting from enantiopure glycidol - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO00400C [pubs.rsc.org]

- 9. Synthesis of morpholino nucleosides starting from enantiopure glycidol - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Asymmetric Bio- and Organocatalysis. Historical Aspects and Concepts | Sciety [sciety.org]

- 15. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Morpholine synthesis [organic-chemistry.org]

The Morpholine-3-Carboxylate Scaffold: A Technical Guide to its Biological Significance and Drug Discovery Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] This guide delves into a specific, yet underexplored, derivative of this versatile heterocycle: the morpholine-3-carboxylate moiety. While the broader morpholine class is present in numerous FDA-approved drugs, the focused exploration of morpholine-3-carboxylates represents a burgeoning frontier in drug discovery.[4][5] This document provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of these compounds, offering a technical resource for researchers seeking to leverage this promising scaffold in their drug development programs.

The Strategic Advantage of the Morpholine Core in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in modern drug design, frequently employed to optimize the properties of therapeutic agents.[1][3] Its inclusion in a molecule can lead to enhanced aqueous solubility, improved metabolic stability, and a favorable absorption, distribution, metabolism, and excretion (ADME) profile.[1][6] The nitrogen atom of the morpholine ring is basic, allowing for the formation of salts and improving solubility, while the oxygen atom can participate in hydrogen bonding, a key interaction in many drug-receptor binding events. These attributes have contributed to the success of numerous morpholine-containing drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[4][7]

The morpholine-3-carboxylate scaffold introduces a chiral center and a carboxylic acid or ester functionality, providing additional vectors for molecular diversity and targeted interactions. The carboxylic acid group can act as a key pharmacophore, engaging in ionic interactions with biological targets, or it can be derivatized into a variety of amides and esters to fine-tune potency, selectivity, and pharmacokinetic properties.[8][9]

Synthetic Pathways to Morpholine-3-Carboxylate Derivatives

The synthesis of morpholine-3-carboxylates can be approached through several strategic routes, often starting from readily available chiral precursors. A common and effective method involves the use of amino acids, such as L-serine, to establish the desired stereochemistry at the C3 position.

Illustrative Synthetic Scheme

The following diagram outlines a general synthetic pathway for the preparation of N-substituted morpholine-3-carboxamides, a class of derivatives with significant potential for biological activity.

Caption: Key areas for SAR exploration on the morpholine-3-carboxylate scaffold.

Conclusion

The morpholine-3-carboxylate scaffold represents a promising, yet relatively untapped, area in medicinal chemistry. Its inherent structural features, combined with the proven benefits of the broader morpholine class, make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and potential applications of these compounds. Further research into the specific biological targets and structure-activity relationships of morpholine-3-carboxylate derivatives is warranted and holds the potential to unlock new classes of potent and selective drugs for a variety of diseases.

References

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Banquelle, J., et al. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Organic Chemistry: An Indian Journal. [Link]

-

Meher, C. P., et al. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science (IJPREMS), 05(01), 1438-1446. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Rana, S., et al. (2024). Examples of bio-active morpholine derivatives. ResearchGate. [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

-

Yaseen, M., et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers in Chemistry, 12. [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

Dwivedi, C., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

-

Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(3), 943-948. [Link]

-

Khan, I. (2015). Synthetic Bioactive Morpholine Based 1,3,4-Oxadiazole Scaffolds. LAP LAMBERT Academic Publishing. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

El-Agrody, A. M. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products, 8(2), 105. [Link]

-

Saudi, M. N. S., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165-174. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijprems.com [ijprems.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

The Strategic Utility of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate as a Chiral Synthon in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often impart improved pharmacokinetics and metabolic stability to drug candidates.[1][2] Within this privileged class of heterocycles, chiral-substituted morpholines offer a three-dimensional framework for precise ligand-target interactions. This technical guide provides a comprehensive overview of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate, a versatile chiral synthon with significant potential in the synthesis of complex molecular architectures. We will delve into its synthesis, physicochemical properties, and strategic applications, offering field-proven insights into its utility for drug development professionals.

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine ring is a recurring motif in a multitude of approved and experimental drugs, valued for its ability to enhance aqueous solubility, modulate lipophilicity, and act as a bioisosteric replacement for other functionalities.[1][2] The introduction of stereocenters onto the morpholine core allows for the exploration of chiral space, a critical aspect of modern drug design aimed at optimizing potency and minimizing off-target effects.[3] this compound emerges as a particularly interesting building block due to the presence of a stereocenter at the C3 position, derived from a chiral amino acid precursor, and the gem-dimethyl substitution at the C6 position, which can enforce specific conformations and hinder metabolic degradation.

Synthesis of this compound: A Stereoselective Approach

The most direct and stereocontrolled synthesis of this compound is outlined in patent literature, commencing from a suitable chiral amino acid derivative.[4] The synthetic strategy involves the construction of an N-protected morpholine precursor followed by a key deprotection step.

Synthetic Pathway Overview

The synthesis can be logically divided into two main stages: the formation of the N-benzyl protected intermediate, (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate, and its subsequent debenzylation to yield the target chiral synthon.

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a detailed interpretation based on the procedures outlined in patent WO2008/24692.[4]

Step 1: Synthesis of (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate

This step involves a multi-component reaction and subsequent transformations to construct the morpholine ring. While the patent does not provide a one-pot procedure, it describes the formation of a mixture of diastereomers that are then processed. A key transformation involves a radical dehalogenation using tributyltin hydride and AIBN, followed by chromatographic purification to afford the N-benzyl protected intermediate as a clear oil.

Step 2: Synthesis of (S)-Methyl 6,6-dimethylmorpholine-3-carboxylate

The N-benzyl protected intermediate is debenzylated via catalytic hydrogenolysis.

-

Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr apparatus), dissolve (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate in a mixture of methanol and acetic acid.

-

Catalyst Addition: Add palladium hydroxide on carbon (20 wt. %) to the solution.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically to 50 psi) and agitate the mixture. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS). The patent suggests a prolonged reaction time of up to 35 hours, with the potential for adding a second portion of the catalyst to ensure complete conversion.[4] The use of palladium hydroxide, often referred to as Pearlman's catalyst, is particularly effective for the hydrogenolysis of benzyl amines and can be more reliable than standard palladium on carbon.[5]

-

Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by chromatography or crystallization of a salt, such as the hydrochloride salt.

Physicochemical and Spectroscopic Data

Accurate characterization of the chiral synthon is crucial for its application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₃ | [6] |

| Molecular Weight | 173.21 g/mol | [6] |

| CAS Number | 1447972-26-0 (hydrochloride salt) | [7] |

| Appearance | Expected to be an oil or a low-melting solid | |

| Optical Rotation [α]D | Data not available in the searched literature. |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆) δ: 3.71-3.74 (m, 1H), 3.61-3.65 (m, 1H), 3.61 (s, 3H), 3.36 (m, 1H), 2.65 (d, 1H), 2.46 (d, 1H), 1.11 (s, 3H), 1.09 (s, 3H).[4]

-

¹³C NMR: Data not available in the searched literature.

-

IR (Infrared Spectroscopy): Data not available in the searched literature.

-

MS (Mass Spectrometry): Data not available in the searched literature.

This compound as a Chiral Synthon: Strategic Applications

The synthetic utility of this compound lies in its potential as a chiral building block for the construction of more complex molecules, particularly in the realm of drug discovery.

Figure 2: Potential synthetic transformations of the chiral synthon.

Elaboration of the Morpholine Nitrogen

The secondary amine of the morpholine ring provides a handle for the introduction of various substituents through N-alkylation, N-arylation, or acylation reactions. This allows for the exploration of structure-activity relationships (SAR) by modifying the group attached to the nitrogen, a common strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound.

Modification of the Carboxylate Group

The methyl ester at the C3 position is a versatile functional group that can be readily transformed into other functionalities:

-

Hydrolysis to the corresponding carboxylic acid allows for the formation of amide bonds with a wide range of amines, a key linkage in many pharmaceutical agents.

-

Reduction of the ester to the corresponding primary alcohol provides a different reactive handle for further synthetic manipulations, such as ether formation or oxidation to an aldehyde.

A Scaffold for Constrained Peptidomimetics

The rigidified morpholine ring with its defined stereochemistry can serve as a scaffold for the synthesis of conformationally constrained peptidomimetics. The gem-dimethyl group at the C6 position further restricts the conformational flexibility of the ring, which can be advantageous in designing ligands with high affinity and selectivity for their biological targets.

Mechanistic Considerations: The Rationale Behind Stereocontrol

The stereochemical integrity of the C3 position is established from the chiral pool starting material, typically an (S)-amino acid. The key to the successful application of this synthon is the maintenance of this stereochemistry throughout the synthetic sequence. During the construction of the morpholine ring, the reaction conditions must be carefully chosen to avoid racemization.

The introduction of the gem-dimethyl group at the C6 position is a critical step that defines the substitution pattern of the final synthon. While the specific mechanism for this transformation is not detailed in the available literature for this exact molecule, analogous syntheses of gem-disubstituted heterocycles often proceed through intermediates that can undergo nucleophilic attack or cyclization in a manner that is influenced by steric and electronic factors.

Conclusion and Future Outlook

This compound represents a valuable and underutilized chiral synthon for the synthesis of novel and complex molecules. Its stereodefined structure, coupled with the conformational constraints imposed by the gem-dimethyl group, makes it an attractive building block for the development of new therapeutic agents. While the current publicly available information on its synthesis and applications is somewhat limited, the foundational chemistry for its preparation is well-established. It is anticipated that as the demand for structurally diverse and stereochemically complex small molecules continues to grow in the pharmaceutical industry, the utility of synthons such as this compound will become increasingly apparent. Further research into streamlining its synthesis and exploring its application in the preparation of biologically active compounds is warranted and holds significant promise for advancing the field of medicinal chemistry.

References

-

Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.). Retrieved from [Link]

-

Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Retrieved from [Link]

-

Palladium-Catalyzed Debenzylation of N- and O-Benzyl Groups. (2025). Request PDF. Retrieved from [Link]

-

Methyl 4-benzylmorpholine-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Semantic Scholar. Retrieved from [Link]

-

Palladium-Catalyzed Decarboxylative Benzylation of Acetylides and Enolates. (n.d.). Retrieved from [Link]

- Method for purifying cis-2, 6-dimethyl morpholine. (2021). Google Patents.

- Novel synthetic method of (S)-3-morpholinyl carboxylic acid. (2014). Google Patents.

-

Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. (n.d.). Hilaris Publisher. Retrieved from [Link]

- Morpholine derivatives, process for their production, pharmaceutical preparations containing these derivatives. (1981). Google Patents.

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]

-

Methyl 6-Benzyl-3-Hydroxy-3,6-Dimethyl-1,2-Dioxane-4-Carboxylate. (n.d.). MDPI. Retrieved from [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Retrieved from [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). OUCI. Retrieved from [Link]

-

Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved from [Link]

-

(S)-Methyl morpholine-3-carboxylate hydrochloride, min 98%, 1 gram. (n.d.). Retrieved from [Link]

-

Nordmann Japan Ltd. | Chemical products. (n.d.). Chemical e-data Search. Retrieved from [Link]

-

Palladium-catalyzed decarboxylative benzylation of diphenylglycinate imines. (2010). PubMed. Retrieved from [Link]

-

Process for the preparation of cis-2,6-dimethyl morpholine. (n.d.). PubChem. Retrieved from [Link]

- Preparation of cis-2,6-dimethylmorpholine. (1985). Google Patents.

Sources

- 1. Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate | C24H21NO4 | CID 981233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. calpaclab.com [calpaclab.com]